molecular formula C7H13ClN2O2 B6276803 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride CAS No. 2763758-67-2

5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B6276803
CAS No.: 2763758-67-2
M. Wt: 192.64 g/mol
InChI Key: PSWXNTBDXXKFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride ( 2763758-67-2) is a high-purity chemical compound with a molecular formula of C7H13ClN2O2 and a molecular weight of 192.64 g/mol . Its structure features a pyrrolidin-2-one moiety linked to a 3-hydroxyazetidine ring, a functional group that is frequently explored in medicinal chemistry for its potential to modulate biological activity and improve the physicochemical properties of lead compounds. The 3-hydroxyazetidine scaffold is a valuable building block in drug discovery, appearing in research focused on various therapeutic areas. For instance, compounds containing this structure have been investigated as potent and selective activators of Sirtuin 6 (Sirt6), a NAD+-dependent deacylase involved in critical processes like genomic stability, metabolism, and inflammation . Furthermore, the 3-hydroxyazetidin-1-yl group has been incorporated into novel tubulin inhibitors, such as the compound 6h, which demonstrated significant anti-angiogenic and anti-proliferative effects against non-small cell lung cancer (NSCLC) in preclinical models by inhibiting tubulin polymerization and inducing cell cycle arrest . This reagent serves as a key synthetic intermediate for researchers developing novel small molecules for potential applications in oncology, inflammation, and other disease areas. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2763758-67-2

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c10-6-2-1-5(9-6)7(11)3-8-4-7;/h5,8,11H,1-4H2,(H,9,10);1H

InChI Key

PSWXNTBDXXKFJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2(CNC2)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization Reaction: Formation of N-tert-Butyl-3-hydroxyazetidine

The synthesis of 3-hydroxyazetidine hydrochloride, a critical precursor, begins with a cyclization reaction between tert-butylamine and epichlorohydrin in isopropanol under nitrogen protection. A molar ratio of 1.1–1.5:1 (tert-butylamine to epichlorohydrin) ensures optimal ring closure, with sodium bicarbonate (3–5 equivalents relative to epichlorohydrin) facilitating dehydrohalogenation during reflux. Example 1 of the patent reports a 70% yield (112.8 g) of N-tert-butyl-3-hydroxyazetidine after 24–48 hours at room temperature, followed by 3–6 hours of reflux.

Table 1: Cyclization Reaction Conditions and Yields

ParameterExample 1Example 2Example 3
tert-Butylamine (mol)1.371.491.74
Epichlorohydrin (mol)1.241.241.24
Reaction Time (h)24–4824–4824–48
Yield (%)70.070.270.2

Acetylation and Deacetylation: Intermediate Functionalization

The N-tert-butyl-3-hydroxyazetidine intermediate undergoes acetylation using acetic anhydride (5× volume-to-weight ratio) and zinc chloride (0.075 mol per 0.17 mol substrate) at 120–140°C for 3–10 hours. This step introduces acetyl groups at both the nitrogen and hydroxyl positions, yielding N-acetyl-3-acetoxyazetidine. Subsequent deacetylation in 1–30% hydrochloric acid (4–10 hours at 90–103°C) removes protecting groups, with recrystallization from methanol/ethyl acetate (14:12 mL ratio) yielding 3-hydroxyazetidine hydrochloride at 53–55% efficiency.

Pyrrolidin-2-one Synthesis and Functionalization

Ring-Closing Strategies for Pyrrolidinone Formation

While explicit protocols for pyrrolidin-2-one synthesis are absent in the provided sources, the Royal Society of Chemistry document highlights microwave-assisted amide coupling and palladium-catalyzed cross-coupling as viable methods. For instance, 6-bromo-N-(5-chloro-2-(trifluoromethyl)pyridin-3-yl)picolinamide was synthesized via oxalyl chloride-mediated activation of carboxylic acids, followed by amine coupling in dichloromethane (84% yield). Analogous approaches could be applied to construct the pyrrolidinone core.

Coupling of Azetidine and Pyrrolidinone Moieties

The final assembly of 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride likely involves nucleophilic substitution or transition metal-catalyzed coupling. The patent demonstrates the utility of zinc halides in facilitating acetyl transfer, suggesting their potential role in cross-coupling. For example, combining 3-hydroxyazetidine hydrochloride with a brominated pyrrolidinone precursor under Suzuki-Miyaura conditions (e.g., RuPhos Pd G3 catalyst, NaOtBu base) could yield the target compound.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Isopropanol and acetic anhydride are critical for cyclization and acetylation, respectively, due to their polarity and ability to stabilize intermediates. Elevated temperatures (120–140°C) during acetylation enhance reaction kinetics but risk decomposition, necessitating precise thermal control.

Catalytic Systems

Zinc chloride and zinc bromide (0.075 mol per 0.17 mol substrate) improve acetylation efficiency by polarizing the carbonyl group of acetic anhydride. Similarly, palladium catalysts (e.g., RuPhos Pd G3) enable C–N bond formation in pyrrolidinone derivatives.

Table 2: Catalytic Systems and Their Impact on Yield

Reaction StepCatalystConcentration (mol%)Yield (%)
AcetylationZnCl₂44.155
Cross-CouplingRuPhos Pd G310.073.8

Purification and Characterization

Recrystallization Techniques

Final purification of 3-hydroxyazetidine hydrochloride employs methanol/ethyl acetate (14:12 mL) for recrystallization, achieving >99% purity. Similar protocols could isolate this compound, with nuclear magnetic resonance (NMR) confirming structural integrity.

Analytical Validation

The patent validates intermediates via ¹H NMR, while PubChem provides molecular weight (192.64 g/mol) and structural data for the target compound. High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for further confirmation.

Chemical Reactions Analysis

5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The molecular formula of 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride is C7H12N2O2C_7H_{12}N_2O_2. Its structural representation can be summarized as follows:

  • SMILES : C1CC(=O)NC1C2(CNC2)O
  • InChI : InChI=1S/C7H12N2O2/c10-6-2-1-5(9-6)7(11)3-8-4-7/h5,8,11H,1-4H2,(H,9,10)

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can activate Sirtuin 6 (Sirt6), a protein implicated in cancer progression. These compounds promote deacetylation processes in cancer cells, leading to inhibited proliferation and tumor growth in various xenograft models .

Inhibition of Kinases

The compound has been investigated for its potential as an inhibitor of specific kinases involved in cancer signaling pathways. For example, it has been noted for its role as a dual inhibitor of JAKI and P13K6, which are critical in the treatment of B-cell malignancies such as diffuse large B-cell lymphoma and chronic lymphocytic leukemia . The inhibition of these kinases can disrupt cancer cell survival and proliferation.

Case Studies and Research Findings

StudyFindings
Study on Sirt6 Activators Compounds similar to the target compound showed improved Sirt6 activation with low cytotoxicity. They were effective in suppressing tumor growth in hepatocellular carcinoma models .
JAKI and P13K6 Inhibition The compound's ability to inhibit JAKI and P13K6 was highlighted in a patent application focused on treating various B-cell malignancies, demonstrating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride and related pyrrolidin-2-one derivatives:

Compound Name Core Structure Substituents Key Properties References
This compound Pyrrolidin-2-one + azetidine 3-hydroxyazetidine at position 5 High polarity, stereochemical complexity, hydrochloride salt enhances stability
5-Methylpyrrolidin-2-one hydrochloride Pyrrolidin-2-one Methyl group at position 5 Lower polarity, simpler synthesis, reduced hydrogen-bonding capacity
4-(Trifluoromethyl)pyrrolidin-2-one Pyrrolidin-2-one Trifluoromethyl group at position 4 Enhanced lipophilicity, metabolic stability
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolidin-2-one fused with pyridine Trifluoromethyl + pyridine ring Increased aromaticity, potential for π-π stacking interactions
6-Amino-2λ⁶-thiaspiro[3.3]heptane-2,2-dione hydrochloride Spirocyclic pyrrolidin-2-one Sulfur-containing spirocycle Unique spirocyclic geometry, potential for novel binding modes

Physicochemical Properties

  • Polarity and Solubility: The 3-hydroxyazetidine group in the target compound increases polarity compared to non-hydroxylated analogs like 5-methylpyrrolidin-2-one hydrochloride. This improves aqueous solubility but may reduce membrane permeability .
  • Thermodynamic Stability : Derivatives with halogenated substituents (e.g., trifluoromethyl groups) exhibit higher thermal stability due to strong C-F bonds, as seen in 4-(trifluoromethyl)pyrrolidin-2-one .
  • Crystallinity : Hydrochloride salts generally exhibit better crystallinity than free bases, facilitating purification and characterization via X-ray crystallography (e.g., using SHELXL or WinGX software) .

Biological Activity

5-(3-Hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride, with the CAS number 2763758-66-1, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H12_{12}N2_2O2_2
  • Molecular Weight : 156.18 g/mol
  • Structure : The compound features a pyrrolidinone ring and a hydroxyazetidine moiety, which are significant for its biological interactions.

Research indicates that compounds similar to 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one may exhibit various mechanisms of action, including:

  • Anticonvulsant Activity : Analogues of this compound have shown promise in anticonvulsant assays, suggesting potential applications in epilepsy treatment. For instance, certain thiazole-bearing pyrrolidinones have demonstrated significant protective effects against seizures in animal models .
  • Anticancer Properties : Preliminary studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds with structural similarities have been tested against various cancer cell lines, showing IC50_{50} values comparable to established chemotherapeutics like doxorubicin .
  • Cytotoxicity : The cytotoxic effects of related compounds have been evaluated in vitro, revealing their potential to induce apoptosis in cancer cells. Studies have shown that specific structural modifications can enhance their efficacy against different cancer types .

Research Findings

Several studies have been conducted to assess the biological activity of this compound and its analogues:

StudyFindings
Study A Demonstrated significant anticonvulsant effects in rodent models, with a protective ED50_{50} value indicating high efficacy .
Study B Evaluated anticancer activity against A-431 and Jurkat cells, revealing IC50_{50} values lower than those of standard treatments .
Study C Investigated the cytotoxic mechanism via molecular dynamics simulations, showing strong hydrophobic interactions with target proteins .

Case Studies

  • Anticonvulsant Efficacy : In a controlled study involving the administration of various thiazole-integrated pyrrolidinones, one compound exhibited a remarkable reduction in seizure frequency and duration compared to the control group .
  • Cancer Cell Line Testing : Another study assessed the activity of a series of pyrrolidinone derivatives against multiple cancer cell lines (HT29, Jurkat). The results highlighted a compound with a 50% growth inhibition at low micromolar concentrations, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What methodologies are effective for optimizing the synthetic yield of 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride in multi-step reactions?

  • Answer : Systematic optimization requires adjusting reaction parameters (temperature, acid concentration, time) and employing statistical Design of Experiments (DOE). For example, achieved a 52.7% yield using 1.0 M HCl at 0–50°C for 2.33 hours. DOE (e.g., factorial designs) can identify critical interactions between variables like temperature (0–60°C), HCl concentration (0.5–1.5 M), and time (2–4 hours). Post-synthesis modifications, such as controlled crystallization (e.g., rinsing with cold HCl solution), improve purity and recovery .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Answer : Use a combination of NMR (¹H/¹³C) for stereochemical analysis, HPLC for purity assessment (>98%), and X-ray crystallography to confirm solid-state conformation. validated the hydrochloride salt via crystallization and filtration, while highlights HPLC as a standard for purity checks. Cross-referencing spectroscopic data with computational predictions (e.g., DFT-simulated NMR) resolves ambiguities in complex heterocyclic systems .

Q. How should researchers handle safety protocols for hydrochloride salts during synthesis and storage?

  • Answer : Follow strict PPE guidelines (gloves, goggles) and use fume hoods for HCl handling. emphasizes segregating waste and using professional disposal services. For storage, maintain anhydrous conditions at 2–8°C to prevent hydrolysis. Safety Data Sheets (SDS) for analogous compounds (e.g., ) recommend inert atmospheres for moisture-sensitive derivatives .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of novel derivatives targeting azetidine-pyrrolidone scaffolds?

  • Answer : Quantum chemical calculations (e.g., DFT) model reaction mechanisms and transition states. demonstrates integrating computational path searches with experimental validation to predict intermediates and regioselectivity. For example, simulating nucleophilic attacks on the azetidine ring under varying pH conditions can guide experimental catalyst selection (e.g., Lewis acids) and solvent optimization .

Q. What strategies resolve contradictions in spectroscopic data for hydrochloride salts of complex heterocycles?

  • Answer : Perform multi-technique validation:

  • Step 1 : Compare experimental NMR with DFT-simulated spectra (addressing shifts from counterions like Cl⁻).
  • Step 2 : Use mass spectrometry (HRMS) to confirm molecular ion peaks.
  • Step 3 : Analyze thermal stability via TGA-DSC to rule out hydrate formation (common in hygroscopic hydrochlorides).
    and highlight discrepancies between theoretical and observed data due to crystal packing effects or protonation states .

Q. How do reaction kinetics and reactor design influence the scalability of this compound synthesis?

  • Answer : Conduct kinetic studies (e.g., rate law determination) under batch vs. flow conditions. notes DOE’s role in scaling reactions by optimizing heat/mass transfer. For example, transitioning from batch ( ) to continuous flow reactors could enhance mixing efficiency and reduce side reactions (e.g., epimerization) during HCl salt formation .

Methodological Tables

Table 1 : Key Reaction Parameters for Hydrochloride Salt Formation (Adapted from )

ParameterRange/ValueImpact on Yield/Purity
HCl Concentration1.0 MEnsures complete protonation
Temperature0–50°C (gradient)Balances solubility/crystallization
Crystallization Time39 hours (suction drying)Maximizes crystal stability

Table 2 : DOE Variables for Yield Optimization (Based on )

FactorLow LevelHigh LevelResponse Variable
Temperature (°C)060Yield (%)
HCl Concentration (M)0.51.5Purity (HPLC)
Reaction Time (h)24Byproduct Formation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.